molecular formula C11H20N4O B11734073 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide

Katalognummer: B11734073
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: OEELEIXGYANREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide compound characterized by a substituted pyrazole core with distinct functional groups. The molecule features a pyrazole ring substituted at the 1-position with ethyl and methyl groups, an amino group at the 3-position, and a butylcarboxamide moiety at the 4-position. This arrangement confers unique steric and electronic properties, which may influence solubility, receptor binding, and metabolic stability .

Eigenschaften

Molekularformel

C11H20N4O

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-amino-N-butyl-1-ethyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-15(5-2)13-10(9)12/h8H,4-7H2,1-3H3,(H2,12,13)

InChI-Schlüssel

OEELEIXGYANREA-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C)C(=O)C1=CN(N=C1N)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazol-4-carboxamid kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Kondensation von 1,3-Diketonen mit Arylhydrazinen, gefolgt von einer Reihe von Reduktions- und Kondensationsreaktionen . Die Verwendung von Übergangsmetallkatalysatoren und Photoredoxreaktionen wurde ebenfalls untersucht, um die Effizienz der Synthese zu verbessern .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Pyrazolderivaten häufig Mehrkomponentenprozesse und die Verwendung neuartiger Reaktanten. Die Betriebliche Einfachheit und die hohen Ausbeuten dieser Verfahren machen sie für die großtechnische Produktion geeignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazol-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Alkylhalogenide, Arylhalogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Amine gebildet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The primary focus of research on 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide lies in its pharmacological potential . The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide exhibit significant antimicrobial activity. For instance, a related pyrazole derivative was evaluated for its ability to inhibit various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Potential

Research indicates that 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide may possess anticancer properties. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents . The specific pathways affected by these compounds are still under investigation, but preliminary data points towards their ability to modulate kinase activity, which is crucial in cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses . This property makes it a candidate for treating inflammatory diseases.

Mechanistic Studies and Binding Affinities

Understanding the mechanistic pathways through which 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide exerts its effects is crucial for developing therapeutic applications. Interaction studies focusing on binding affinities with various biological targets have shown that this compound can effectively bind to enzymes and receptors involved in disease processes.

Case Study: Binding Affinity Analysis

In a detailed study, the binding affinities of several pyrazole derivatives were measured against known targets such as kinases and receptors associated with cancer and inflammation. The results indicated that modifications in the structure of the pyrazole ring significantly influenced binding strength and specificity .

Synthesis and Structural Modifications

The synthesis of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions, which can be optimized to enhance yield and purity. The synthetic routes often include:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of functional groups through amide bond formation.

These modifications can lead to variations in biological activity, highlighting the importance of structure-function relationships in drug development .

Wirkmechanismus

The mechanism of action of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Replacement of the 4-cyano group (in 21230-50-2) with a carboxamide (in 89181-79-3 and the target compound) introduces hydrogen-bonding capacity, which may improve target selectivity or metabolic stability .

Bioactivity Implications: While direct pharmacological data for the target compound are unavailable, structurally related pyrazole carboxamides have shown activity in modulating kinases and neurotransmitter receptors. For example, 3-amino-pyrazole-4-carboxamides with methyl substituents (e.g., 89181-79-3) have been explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .

Biologische Aktivität

3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, including synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H18N4OC_{10}H_{18}N_{4}O and a molar mass of approximately 210.28 g/mol. Its structure features a pyrazole ring, which is significant for its biological interactions. The presence of amino and carboxamide functional groups enhances its reactivity and potential biological activity.

Synthesis

Various synthetic routes exist for 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide, often involving the reaction of substituted hydrazines with appropriate carbonyl compounds. The choice of solvents, temperature, and catalysts can significantly influence yield and purity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide have shown promising results against various cancer cell lines:

CompoundCancer TypeIC50 (μM)Mechanism
Compound AMDA-MB-231 (Breast)2.43Microtubule destabilization
Compound BHepG2 (Liver)4.98Induction of apoptosis
3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamideTBDTBDTBD

The specific anticancer activity of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide is still under investigation, but it shares structural features with known anticancer agents such as pazopanib and crizotinib, which target various cancer-related pathways .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

CompoundCOX Inhibition (%)Selectivity Index
Compound C62% (COX-2)High
Compound D71% (COX-2)Moderate

These findings suggest that 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide may also possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases .

The biological activity of pyrazole derivatives often involves interactions with specific molecular targets:

  • Microtubule Assembly : Some studies have shown that pyrazole derivatives can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds similar to 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide have been found to inhibit enzymes like lactate dehydrogenase (LDH), which is involved in cancer metabolism .

Case Studies

Recent studies have highlighted the potential of pyrazole-based compounds in clinical settings:

  • Study on MDA-MB-231 Cells : A series of pyrazole derivatives were tested for cytotoxicity against breast cancer cells. The results indicated significant growth inhibition at low concentrations, suggesting a strong potential for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of the pyrazole core followed by sequential alkylation and carboxamide formation. Key steps include:

  • Cyclization : Use of hydrazine derivatives with β-keto esters under reflux in ethanol .
  • Alkylation : Reaction with butyl bromide and ethyl iodide in DMF, using K₂CO₃ as a base at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically tested via Design of Experiments (DoE) to maximize yield.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include:

  • Pyrazole ring protons (δ 7.2–8.1 ppm, splitting patterns dependent on substituents).
  • Butyl/ethyl chain protons (δ 0.9–1.5 ppm for CH₃; δ 2.5–3.5 ppm for N-CH₂) .
    • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₃H₂₃N₅O) with fragmentation patterns consistent with pyrazole cleavage .

Q. What solvent systems are effective for improving solubility in biological assays?

  • Polar aprotic solvents : DMSO (10–20% v/v in aqueous buffers) is commonly used for in vitro studies.
  • Co-solvents : Ethanol or PEG-400 (up to 5%) can enhance solubility without cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with altered alkyl chains (e.g., propyl instead of butyl) or electron-withdrawing groups (e.g., CF₃) on the pyrazole ring .
  • Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition, antimicrobial activity). For example, trifluoromethyl substitutions enhance metabolic stability but may reduce solubility .
    • Data analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. What computational strategies predict binding interactions with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding with the amide group and hydrophobic contacts with alkyl chains .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How can contradictory results in cytotoxicity assays be resolved?

  • Case study : If analog A shows high activity in HeLa cells but low activity in MCF-7 cells:

  • Experimental variables : Check cell line-specific expression of target proteins (e.g., via Western blot).
  • Assay conditions : Optimize incubation time (24–72 hr) and serum concentration (2–10% FBS) to avoid false negatives .
    • Statistical validation : Use ANOVA with post-hoc tests to confirm significance across replicates .

Key Considerations

  • Synthetic challenges : Steric hindrance from the N-butyl group may slow carboxamide formation; microwave-assisted synthesis can reduce reaction time .
  • Biological relevance : Prioritize analogs with balanced logP (2–3) to optimize membrane permeability and solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.